molecular formula C9H10Cl2N4 B12532075 1-(2,6-Dichlorophenyl)-2-hydrazinyl-4,5-dihydro-1H-imidazole CAS No. 868747-91-5

1-(2,6-Dichlorophenyl)-2-hydrazinyl-4,5-dihydro-1H-imidazole

Katalognummer: B12532075
CAS-Nummer: 868747-91-5
Molekulargewicht: 245.11 g/mol
InChI-Schlüssel: QNXXYDRAXAJARZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,6-Dichlorophenyl)-2-hydrazinyl-4,5-dihydro-1H-imidazole is a synthetic organic compound characterized by the presence of a dichlorophenyl group attached to a hydrazinyl-dihydro-imidazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichlorophenyl)-2-hydrazinyl-4,5-dihydro-1H-imidazole typically involves the reaction of 2,6-dichlorophenylhydrazine with an appropriate imidazole precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification and quality control to ensure the final product meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,6-Dichlorophenyl)-2-hydrazinyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2,6-Dichlorophenyl)-2-hydrazinyl-4,5-dihydro-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(2,6-Dichlorophenyl)-2-hydrazinyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(2,6-Dichlorophenyl)-2-hydrazinyl-4,5-dihydro-1H-imidazole is unique due to its specific hydrazinyl-dihydro-imidazole structure, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

868747-91-5

Molekularformel

C9H10Cl2N4

Molekulargewicht

245.11 g/mol

IUPAC-Name

[1-(2,6-dichlorophenyl)-4,5-dihydroimidazol-2-yl]hydrazine

InChI

InChI=1S/C9H10Cl2N4/c10-6-2-1-3-7(11)8(6)15-5-4-13-9(15)14-12/h1-3H,4-5,12H2,(H,13,14)

InChI-Schlüssel

QNXXYDRAXAJARZ-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C(=N1)NN)C2=C(C=CC=C2Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.